molecular formula C19H16O5 B2385193 ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate CAS No. 5897-05-2

ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate

Cat. No.: B2385193
CAS No.: 5897-05-2
M. Wt: 324.332
InChI Key: JZIGHFPBSMTISM-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate, which is known by the generic name Efloxate, is an organic compound belonging to the class of flavones . This compound features a core 2-phenylchromen-4-one (flavone) structure, characterized by a chromen-4-one ring system substituted with a phenyl ring at the 2-position and an ethoxyacetate group at the 7-position . Its molecular formula is C19H16O5, and it has a molecular weight of 324.33 g/mol . As a flavone derivative, this compound is of significant interest in scientific research, particularly in the field of medicinal chemistry. Efloxate has been classified under the ATC code C01DX13, indicating its historical investigation and use in cardiovascular research . Flavonoids and their synthetic analogs, such as this compound, are extensively studied due to their wide range of pharmacological activities, which can include potential effects on cardiovascular diseases, cancers, and age-related conditions . The planarity of the molecular structure, often stabilized by intramolecular hydrogen bonds, is a key feature that can influence its interaction with biological macromolecules like enzymes and nucleic acids . This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

ethyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-2-22-18(20)12-23-14-8-9-15-17(10-14)24-11-16(19(15)21)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIGHFPBSMTISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation

The Pechmann reaction remains the most widely used method for coumarin synthesis. A modified protocol involves the condensation of 3-phenylresorcinol with ethyl acetoacetate under acidic conditions:

$$
\text{3-Phenylresorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{7-Hydroxy-4-oxo-3-phenylcoumarin} + \text{Ethanol}
$$

Optimization Notes :

  • Catalyst : Concentrated sulfuric acid (0.5–1.0 equiv) at 80–100°C achieves yields of 70–85%.
  • Solvent-Free Conditions : Microwave-assisted Pechmann reactions reduce reaction times to 10–15 minutes with comparable yields.

Knoevenagel Condensation

For higher regioselectivity, Knoevenagel condensation between 2-hydroxy-5-methoxybenzaldehyde and 3-phenylacetic acid in the presence of piperidine affords the coumarin core:

$$
\text{2-Hydroxy-5-methoxybenzaldehyde} + \text{3-Phenylacetic acid} \xrightarrow{\text{piperidine, EtOH}} \text{7-Methoxy-4-oxo-3-phenylcoumarin} \xrightarrow{\text{HBr, AcOH}} \text{7-Hydroxy-4-oxo-3-phenylcoumarin}
$$

Key Data :

  • Demethylation using 48% HBr in acetic acid (reflux, 4 h) yields >90% pure product.

Esterification of the 7-Hydroxy Group

Acyl Chloride Method

The 7-hydroxycoumarin intermediate is esterified with ethyl chloroacetate using 4-dimethylaminopyridine (DMAP) and triethylamine in dichloromethane:

$$
\text{7-Hydroxy-4-oxo-3-phenylcoumarin} + \text{Ethyl chloroacetate} \xrightarrow{\text{DMAP, Et}_3\text{N, DCM}} \text{this compound}
$$

Procedure :

  • Dissolve 7-hydroxycoumarin (1.0 equiv) and DMAP (2.0 equiv) in anhydrous DCM.
  • Add ethyl chloroacetate (1.5 equiv) dropwise under nitrogen.
  • Stir at room temperature for 12–16 hours.
  • Purify via column chromatography (DCM:MeOH = 200:1).

Yield : 85–92%.

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction with ethyl glycolate and triphenylphosphine/diethyl azodicarboxylate (DEAD) improves efficiency:

$$
\text{7-Hydroxycoumarin} + \text{Ethyl glycolate} \xrightarrow{\text{PPh}_3, \text{DEAD, THF}} \text{this compound}
$$

Advantages :

  • Avoids acidic conditions, preserving acid-sensitive functional groups.
  • Yields: 78–84%.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A solvent-free, microwave-assisted approach combines coumarin formation and esterification:

  • Mix 3-phenylresorcinol , ethyl acetoacetate , and ethyl chloroacetate with Yb(OTf)₃ (5 mol%).
  • Irradiate at 120°C for 20 minutes.
  • Isolate product via recrystallization (ethanol/water).

Yield : 88–94%.

Enzymatic Esterification

Lipase-catalyzed transesterification using Candida antarctica Lipase B (CAL-B) and vinyl acetate in tert-amyl alcohol:

  • Conditions : 40°C, 24 h, 500 rpm.
  • Yield : 65–72%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.2 Hz, 1H, H-5), 7.68 (t, J = 7.5 Hz, 1H, H-6), 7.54 (m, 5H, Ph), 4.39 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.42 (t, J = 7.1 Hz, 3H, CH₃).
  • IR (KBr) : ν = 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O coumarin).

Chromatographic Purity

  • HPLC : >99% purity (C18 column, MeCN:H₂O = 70:30, 1.0 mL/min).

Comparative Analysis of Synthetic Methods

Method Yield (%) Time Cost Scalability
Pechmann + Acyl Chloride 85–92 18 h Low High
Knoevenagel + Mitsunobu 78–84 24 h High Moderate
One-Pot Microwave 88–94 0.5 h Medium High
Enzymatic 65–72 24 h High Low

Challenges and Optimization Strategies

  • Regioselectivity : Competing O- vs. C-alkylation during esterification is mitigated by using bulky bases (e.g., DMAP).
  • Purification : Gradient column chromatography (DCM:MeOH) resolves esterification byproducts.
  • Solvent Choice : Anhydrous DCM minimizes hydrolysis of acyl chlorides.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Activities

Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate exhibits several pharmacological activities, primarily due to the presence of the chromenone moiety. Research indicates its potential in:

  • Antimicrobial Activity: Studies have shown that related compounds demonstrate efficacy against various bacterial strains, including E. coli and S. aureus. The structural modifications can enhance this activity, making it a candidate for developing new antibiotics .
  • Anticancer Properties: The compound has been investigated for its cytotoxic effects on cancer cell lines, notably showing selective toxicity towards MCF-7 (breast cancer) cells. In vitro studies suggest that it may induce apoptosis through mitochondrial pathways .

Synthesis of Novel Derivatives

Research has focused on synthesizing derivatives of this compound to explore enhanced biological activities. For instance, derivatives incorporating oxadiazole structures have been synthesized and characterized for their potential anti-inflammatory and anticancer properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards MCF-7 cancer cell line
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Case Study 1: Antimicrobial Efficacy

A study published in the journal MDPI examined the antimicrobial efficacy of compounds related to this compound. The findings revealed that structural modifications significantly enhanced antimicrobial potency against gram-positive bacteria, indicating a promising direction for antibiotic development .

Case Study 2: Anticancer Effects on MCF-7 Cells

In vitro tests conducted on MCF-7 cell lines demonstrated that derivatives of ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yloxy]acetate exhibited IC50 values in the low micromolar range, suggesting their potential as anticancer agents. The mechanism of action appears to involve interference with cellular pathways leading to apoptosis .

Mechanism of Action

The mechanism of action of ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. These interactions result in various biological responses, including inhibition of microbial growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 2-[(3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy]acetate

  • Structure : The phenyl group at position 3 is substituted with a chlorine atom at the para position.
  • Molecular Formula : C₁₉H₁₅ClO₅.
  • This modification is linked to increased antimicrobial activity in halogenated chromenones .

Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

  • Structure : The oxo group is at position 2 instead of 4, and a methyl group is present at position 4.
  • Molecular Formula : C₁₅H₁₆O₅.
  • Key Differences : The shifted oxo group alters hydrogen-bonding interactions, impacting receptor binding. The methyl group may reduce metabolic instability compared to phenyl-substituted analogs .

Modifications in the Ester Side Chain

Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate

  • Structure : The acetate group is replaced with a propionate chain.
  • Molecular Formula : C₂₀H₁₈O₅.
  • Key Differences : The longer alkyl chain increases molecular weight (350.35 g/mol) and hydrophobicity, which may affect solubility and bioavailability .

Fluorinated Derivatives

2-{[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid

  • Structure : The phenyl group at position 3 is para-fluorinated, and the ethyl ester is replaced with a carboxylic acid.
  • Molecular Formula : C₁₇H₁₁FO₅.
  • Key Differences : The carboxylic acid group enhances polarity, improving water solubility. Fluorination often boosts metabolic stability and target affinity in drug design .

Fused-Ring Analogs

Ethyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate

  • Structure: A cyclopenta ring is fused to the chromenone core.
  • Molecular Formula : C₂₃H₂₂O₅.
  • However, the added complexity may hinder synthetic accessibility .

Data Table: Comparative Analysis of Chromenone Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Biological Activity References
This compound C₁₉H₁₆O₅ 324.33 3-phenyl, 4-oxo, ethoxyacetate Antimicrobial
Ethyl 2-[(3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy]acetate C₁₉H₁₅ClO₅ 358.78 4-chlorophenyl, 4-oxo, ethoxyacetate Enhanced antimicrobial
Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate C₁₅H₁₆O₅ 276.29 4-methyl, 2-oxo, ethoxyacetate Metabolic stability
Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate C₂₀H₁₈O₅ 350.35 Propionate ester chain Altered bioavailability
2-{[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid C₁₇H₁₁FO₅ 314.27 4-fluorophenyl, carboxylic acid Improved solubility
Ethyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate C₂₃H₂₂O₅ 390.42 Cyclopenta-fused ring, methyl Target selectivity

Research Findings and Implications

Synthetic Yields : The conventional method for synthesizing the parent compound achieves yields of 81–82% using K₂CO₃ and ethyl chloroacetate , outperforming earlier protocols.

Biological Activity : Halogenation (e.g., chlorine or fluorine) at the phenyl ring enhances antimicrobial potency due to increased electron-withdrawing effects and lipophilicity .

Ester Chain Effects : Propionate analogs exhibit reduced solubility compared to acetate derivatives, highlighting the trade-off between hydrophobicity and bioavailability .

Crystallography : Structural elucidation of related compounds relies on tools like SHELXL and SHELXT for refinement and space-group determination, ensuring accuracy in stereochemical assignments .

Biological Activity

Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate, a synthetic organic compound belonging to the chromen-4-one derivatives, exhibits promising biological activity. This article delves into its biological properties, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

The compound's structure features a chromenone core, characterized by a bicyclic system consisting of a benzene ring fused to a pyrone ring. Its molecular formula is C20H18O5C_{20}H_{18}O_5, with a molecular weight of 342.35 g/mol. The presence of the ethyl ester group and phenyl substitution enhances its chemical reactivity and biological potential.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition :
    • The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes and cancer progression. This inhibition can lead to reduced inflammatory responses and decreased tumor cell proliferation.
  • Antimicrobial Activity :
    • Studies suggest that the compound exhibits antimicrobial properties against various pathogens, potentially disrupting microbial cell membranes or inhibiting essential microbial enzymes .

Anticancer Properties

Research has indicated that this compound may induce apoptosis in cancer cells. A study conducted by Gursoy & Karal (2003) highlighted its potential in reducing tumor growth in vitro by modulating apoptotic pathways .

Antimicrobial Effects

The antimicrobial activity of this compound was evaluated against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated significant inhibitory effects, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other chromenone derivatives:

Compound NameStructureBiological Activity
2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetateStructureAnticancer
4-MethylumbelliferoneStructureAntioxidant
Coumarin derivativesStructureAntimicrobial

This table illustrates how this compound stands out due to its specific ester group and phenyl substitution, which confer unique chemical and biological properties compared to its analogs.

Study on Anticancer Activity

A notable study published in Pharmaceutical Biology examined the anticancer effects of this compound on human breast cancer cell lines. The results demonstrated that treatment with ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yloxy]acetate led to a significant reduction in cell viability, indicating its potential as an anticancer agent .

Evaluation of Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against Candida albicans. The findings revealed that the compound exhibited potent antifungal activity, suggesting its applicability in treating fungal infections .

Q & A

Q. Advanced Formulation Design

  • Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or cyclodextrin inclusion complexes .
  • Stability Testing : Conduct accelerated degradation studies under varying pH (2–9) and temperature (4–40°C) conditions. Monitor via LC-MS .
  • Prodrug Approaches : Synthesize ester prodrugs (e.g., methyl or isopropyl esters) to improve bioavailability .

How can computational methods predict its interaction with biological targets?

Q. Advanced Modeling Techniques

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to COX-2 or AChE active sites .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl oxygen) and hydrophobic regions using MOE .

What analytical techniques are critical for purity assessment and structural confirmation?

Q. Basic Quality Control

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .
  • NMR : Assign peaks for the chromenone core (δ 6.8–8.2 ppm for aromatic protons) and ester group (δ 4.2–4.4 ppm for -OCH₂-) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .

How does the compound’s photostability impact its application in light-exposed assays?

Q. Advanced Stability Considerations

  • UV-Vis Spectroscopy : Monitor absorbance changes under UV light (e.g., 365 nm) to detect degradation .
  • Protective Measures : Use amber glassware or light-blocking buffers (e.g., containing 0.1% BHT) in assays .

What are the ethical and safety guidelines for handling this compound in vitro?

Q. Regulatory Compliance

  • In Vitro Use Only : Strictly adhere to protocols prohibiting human/animal administration .
  • Waste Disposal : Neutralize acidic/basic waste before disposal and follow institutional guidelines for organic solvents .

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